Cas no 862977-49-9 (3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide)

3-Acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide is a specialized benzofuran derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates an acetamido group and a fluorophenyl moiety, which may enhance binding affinity and metabolic stability in biologically active compounds. This compound is of interest for its potential as a scaffold in the development of enzyme inhibitors or receptor modulators, owing to its rigid benzofuran core and functionalized substituents. The fluorine atom at the ortho position of the phenyl ring could influence electronic properties and intermolecular interactions, making it a valuable intermediate for structure-activity relationship studies. Suitable for controlled synthetic applications, it offers researchers a precise tool for exploring novel therapeutic agents.
3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide structure
862977-49-9 structure
Product Name:3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
CAS No:862977-49-9
MF:C17H13FN2O3
MW:312.295127630234
CID:6397066
PubChem ID:16009623
Update Time:2025-05-20

3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
    • CCG-72093
    • CHEMBL1699624
    • F0666-0501
    • HMS1833L01
    • C686-0475
    • 3-acetamido-N-(2-fluorophenyl)benzofuran-2-carboxamide
    • 862977-49-9
    • AKOS001844212
    • NCGC00111484-01
    • Inchi: 1S/C17H13FN2O3/c1-10(21)19-15-11-6-2-5-9-14(11)23-16(15)17(22)20-13-8-4-3-7-12(13)18/h2-9H,1H3,(H,19,21)(H,20,22)
    • InChI Key: RZGQAXUCNATUOU-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1NC(C1=C(C2C=CC=CC=2O1)NC(C)=O)=O

Computed Properties

  • Exact Mass: 312.09102044g/mol
  • Monoisotopic Mass: 312.09102044g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 71.3Ų

3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0666-0501-2μmol
3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
862977-49-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0666-0501-1mg
3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
862977-49-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0666-0501-2mg
3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
862977-49-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0666-0501-3mg
3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
862977-49-9 90%+
3mg
$63.0 2023-05-17

Additional information on 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide

Professional Introduction to 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide (CAS No. 862977-49-9)

3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide, a compound with the chemical identifier CAS No. 862977-49-9, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of multiple functional groups, including an acetamide moiety and a fluorophenyl ring, makes it a versatile candidate for further chemical and biological investigation.

The compound's structure is built upon a benzofuran core, which is a well-documented scaffold in medicinal chemistry. Benzofuran derivatives have been extensively studied for their pharmacological properties, particularly in the context of anti-inflammatory, antimicrobial, and anticancer agents. The introduction of a fluorine atom at the 2-position of the phenyl ring enhances the molecule's metabolic stability and binding affinity, making it an attractive candidate for further development.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their unique electronic and steric properties. These properties can significantly influence the pharmacokinetic and pharmacodynamic profiles of drugs. For instance, the fluorine atom can increase the lipophilicity of the molecule, facilitating better cell membrane penetration, or it can modulate enzyme interactions, leading to improved therapeutic efficacy.

The acetamide group in 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide contributes to the molecule's solubility and bioavailability. Acetamides are commonly found in biologically active compounds and have been shown to enhance binding interactions with target proteins. This functional group is particularly relevant in the design of protease inhibitors and other enzyme-targeting drugs.

Recent studies have highlighted the importance of benzofuran derivatives in addressing various therapeutic challenges. For example, research has demonstrated that certain benzofuran-based compounds exhibit potent anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. The specific arrangement of functional groups in 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide may contribute to its potential as an anti-inflammatory agent by modulating inflammatory pathways.

Moreover, the compound's structural features make it a promising candidate for development as an antimicrobial agent. Antibiotic resistance remains a significant global health challenge, and novel chemical entities are urgently needed to combat this issue. The unique combination of a benzofuran core and fluorinated phenyl ring in this compound suggests that it may possess broad-spectrum antimicrobial activity.

Advances in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling techniques can predict how 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide interacts with biological targets, providing valuable insights into its mechanism of action. These computational studies can guide experimental design and accelerate the drug discovery process.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex benzofuran framework.

In conclusion, 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide (CAS No. 862977-49-9) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups and favorable physicochemical properties make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs.

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.